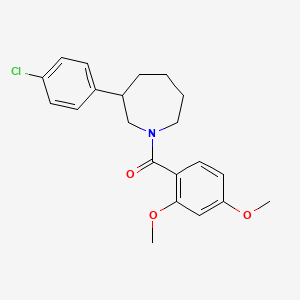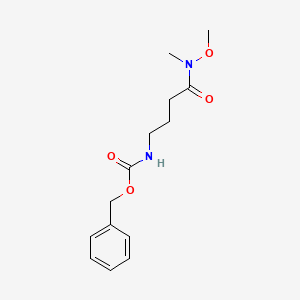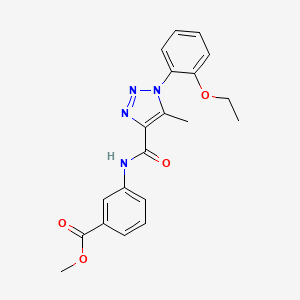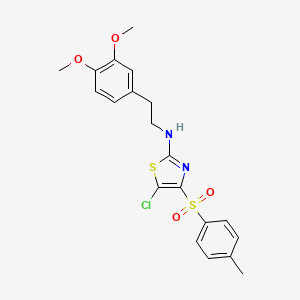
Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known as MATC, is a chemical compound that has been extensively studied in scientific research. It is a thiazole derivative that has shown potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate derivatives have demonstrated significant antitumor and antifilarial activities. One study highlights the synthesis of these compounds, which showed potent inhibition against leukemia L1210 cell proliferation, with a specific derivative inhibiting the growth of L1210 leukemic cells with an IC50 value of 3.2 μM. The mechanism of cytotoxic activity appears to be related to mitotic blocking, indicating a potential pathway for antitumor activity. Additionally, one compound exhibited in vivo antifilarial activity against Acanthocheilonema viteae in infected jirds, although it was inactive against Brugia pahangi at a specified dosage (Kumar et al., 1993).
Antimicrobial Activity
Another area of application involves antimicrobial properties. For instance, derivatives of Methyl 2-(thiazol-2-ylcarbamoyl)acetate were synthesized and exhibited good antihypertensive α-blocking activity along with low toxicity. These derivatives were tested for their ability to act as α-blocking agents, showcasing a potential for antimicrobial applications (Abdel-Wahab et al., 2008).
Chemical Synthesis and Drug Design
Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, derived from dimethyl acetone-1,3-dicarboxylate, was transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. This showcases the compound's role in facilitating the synthesis of heterocyclic compounds that could serve as intermediates in drug design and discovery processes (Žugelj et al., 2009).
Synthesis of Heterocyclic γ-Amino Acids
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids, have been synthesized through a short and versatile chemical route. These compounds are valuable as design mimics of secondary structures of proteins, such as helices and β-sheets, highlighting their significance in the study of protein structure and function (Mathieu et al., 2015).
Wirkmechanismus
Target of Action
For example, thiazole derivatives have been reported to have antimicrobial and anticancer activities.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Based on the activities of similar compounds, it could potentially affect pathways related to cell growth and division, or bacterial metabolism .
Result of Action
The cellular and molecular effects would depend on the compound’s targets and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis (programmed cell death) in cancer cells .
Eigenschaften
IUPAC Name |
methyl N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-9(20)16-10-4-3-5-11(6-10)17-13(21)7-12-8-24-14(18-12)19-15(22)23-2/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNRXNPGSAGYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2499723.png)




![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2499731.png)
![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)



![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)
![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)